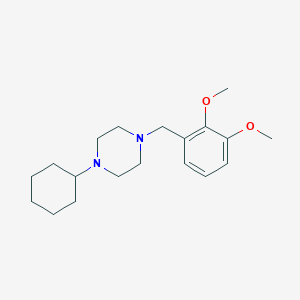![molecular formula C19H30N2O B10882436 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine ring, which is further substituted with a 4-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-methylbenzylamine and a diketone.
Substitution on the Piperidine Ring: The piperidine ring is then substituted with a morpholine ring. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a suitable electrophile, such as a halogenated morpholine derivative.
Final Substitution: The final step involves the introduction of the 2,6-dimethyl groups on the morpholine ring. This can be done through alkylation reactions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the use of catalysts to increase reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine nitrogen or the morpholine oxygen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the nitrogen or oxygen atoms.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be used in the synthesis of novel polymers or as a building block for materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies investigating the interaction of morpholine derivatives with biological targets, such as enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine
- 2,6-Dimethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]morpholine
- 2,6-Dimethyl-4-[1-(4-chlorobenzyl)piperidin-4-yl]morpholine
Uniqueness
What sets 2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine apart from similar compounds is the specific substitution pattern on the benzyl group and the morpholine ring. This unique structure can result in distinct biological activity and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H30N2O |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[1-[(4-methylphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C19H30N2O/c1-15-4-6-18(7-5-15)14-20-10-8-19(9-11-20)21-12-16(2)22-17(3)13-21/h4-7,16-17,19H,8-14H2,1-3H3 |
Clave InChI |
GFZFAZDCVHIPOI-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10882355.png)
![2-(2-{5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one](/img/structure/B10882358.png)
![1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10882360.png)
![4-({4-[(4-Nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate](/img/structure/B10882371.png)

![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10882380.png)
![N-{4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]phenyl}acetamide](/img/structure/B10882381.png)
![Methyl 4-[({[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10882389.png)
![2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate](/img/structure/B10882390.png)
![ethyl 2-({[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10882396.png)

methanone](/img/structure/B10882415.png)
![N-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]acetamide](/img/structure/B10882416.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10882424.png)
